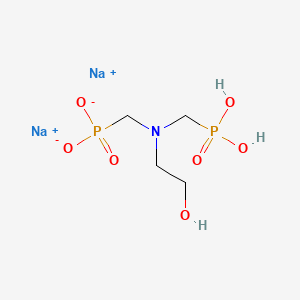
Disodium hydroxyethylamino bismethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-460-4, also known as disodium dihydrogen ethylenediaminetetraacetate, is a chelating agent widely used in various industries. It is known for its ability to bind metal ions, making it useful in applications such as water treatment, pharmaceuticals, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium dihydrogen ethylenediaminetetraacetate is synthesized through the reaction of ethylenediaminetetraacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where ethylenediaminetetraacetic acid is dissolved and then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium dihydrogen ethylenediaminetetraacetate involves large-scale reactions in reactors where ethylenediaminetetraacetic acid is continuously fed and reacted with sodium hydroxide. The resulting solution is then concentrated and crystallized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium dihydrogen ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions. It can also participate in substitution reactions where the metal ions are replaced by other ions.
Common Reagents and Conditions
The common reagents used in reactions involving disodium dihydrogen ethylenediaminetetraacetate include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.
Major Products Formed
The major products formed from reactions involving disodium dihydrogen ethylenediaminetetraacetate are metal-chelate complexes. These complexes are stable and soluble in water, making them useful in various applications.
Scientific Research Applications
Disodium dihydrogen ethylenediaminetetraacetate has numerous scientific research applications:
Chemistry: Used as a chelating agent to remove metal ions from solutions, aiding in analytical chemistry and chemical synthesis.
Biology: Employed in molecular biology for the removal of divalent cations that can interfere with enzymatic reactions.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metals from the body.
Industry: Applied in water treatment to sequester metal ions, preventing scale formation and corrosion in pipes and boilers.
Mechanism of Action
Disodium dihydrogen ethylenediaminetetraacetate exerts its effects through chelation, where it forms stable complexes with metal ions. The molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment and chelation therapy.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another salt of ethylenediaminetetraacetic acid, used similarly as a chelating agent.
Calcium disodium ethylenediaminetetraacetate: Used in chelation therapy for lead poisoning.
Magnesium ethylenediaminetetraacetate: Employed in various industrial applications for metal ion sequestration.
Uniqueness
Disodium dihydrogen ethylenediaminetetraacetate is unique due to its specific binding affinity for a wide range of metal ions and its solubility in water. This makes it particularly effective in applications requiring the removal or stabilization of metal ions in aqueous environments.
Properties
CAS No. |
84215-54-3 |
|---|---|
Molecular Formula |
C4H11NNa2O7P2 |
Molecular Weight |
293.06 g/mol |
IUPAC Name |
disodium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.2Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
UJPSNOGWPMYQQS-UHFFFAOYSA-L |
Canonical SMILES |
C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




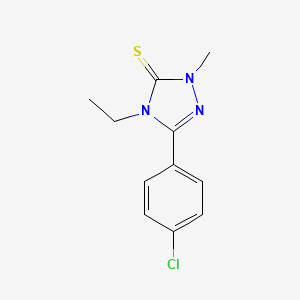


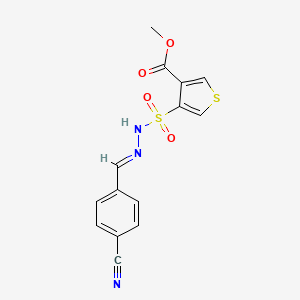
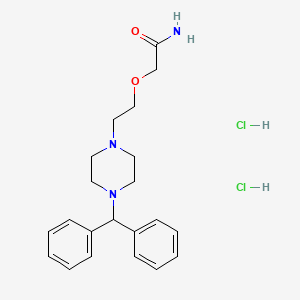
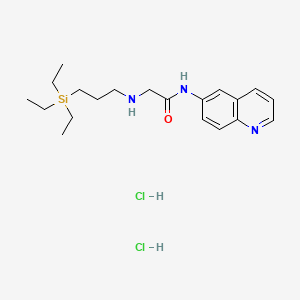
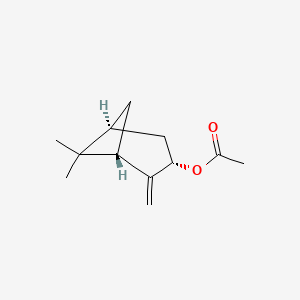


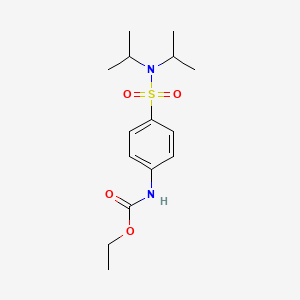

![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
